molecular formula C9H10N2OS B1408668 5-(Thiazolidin-3-yl)picolinaldehyde CAS No. 1774895-84-9

5-(Thiazolidin-3-yl)picolinaldehyde

Cat. No. B1408668
M. Wt: 194.26 g/mol
InChI Key: UJFUHLSLKCNGOZ-UHFFFAOYSA-N
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Description

5-(Thiazolidin-3-yl)picolinaldehyde, also known as TPA, is an organic compound that has garnered attention in recent years due to its unique properties and potential applications in various scientific fields. It’s a heterocyclic five-membered moiety present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine motifs are intriguing due to their bridge-like role between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction between 1,2-aminothiols and aldehydes under physiological conditions affords a thiazolidine product that remains stable and does not require any catalyst .


Molecular Structure Analysis

The molecular formula of 5-(Thiazolidin-3-yl)picolinaldehyde is C9H10N2OS . Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

The reaction between 1,2-aminothiols and aldehydes under physiological conditions is a click-type reaction that affords a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .


Physical And Chemical Properties Analysis

The molecular weight of 5-(Thiazolidin-3-yl)picolinaldehyde is 194.26 g/mol . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved papers.

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

5-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-1-2-9(5-10-8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFUHLSLKCNGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiazolidin-3-yl)picolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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